molecular formula C22H20N2O B6478975 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole CAS No. 877818-19-4

2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

Cat. No. B6478975
CAS RN: 877818-19-4
M. Wt: 328.4 g/mol
InChI Key: DHMZFNUSLJDVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole, also known as 2-Methyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole, is a synthetic organic compound with potential applications in the field of chemistry and biochemistry. It is a heterocyclic compound, composed of a benzene ring fused with a diazole ring. The compound has been extensively studied due to its interesting chemical and biological properties.

Scientific Research Applications

2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole has been studied for its potential applications in various fields of science. It has been used as a fluorescent probe for the detection of metal ions, as well as for the detection of DNA and proteins. It has also been studied for its potential applications in the field of organic synthesis, as it can be used as a reagent for the synthesis of various organic compounds. Additionally, 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole has been studied for its potential applications in medicinal chemistry, as it has been shown to possess anti-inflammatory, antioxidant, and antifungal properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole is not yet fully understood. However, it is believed that the compound may interact with certain proteins or enzymes in the body, resulting in the inhibition of their activity. Additionally, the compound may interact with certain receptors in the body, resulting in the activation of certain signaling pathways.
Biochemical and Physiological Effects
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole has been studied for its potential applications in the field of biochemistry and physiology. It has been shown to possess anti-inflammatory, antioxidant, and antifungal properties. Additionally, the compound has been shown to possess cytotoxic activity, and may be effective in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, the compound is non-toxic and has a low environmental impact. However, the compound has several limitations when used in laboratory experiments. It is not very stable and can easily decompose, and it is also difficult to store and handle.

Future Directions

The potential applications of 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole are still being explored. Future research may focus on the development of new methods for the synthesis of the compound, as well as on the further exploration of its biological and physiological effects. Additionally, research may focus on the development of new methods for the detection and quantification of the compound, as well as on the development of new methods for its use in medicinal chemistry. Furthermore, research may focus on the development of new methods for the use of the compound in organic synthesis.

Synthesis Methods

2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 2-methylphenol and 2-phenoxyethanol in the presence of an acid catalyst. The reaction of these two substrates yields a diazonium salt intermediate, which can be further reacted with a nucleophile to form the desired product. Other methods for the synthesis of 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole include the reaction of 2-methylphenyl bromide with 2-phenoxyethanol in the presence of an acid catalyst, or the reaction of 2-methylphenyl bromide with 2-phenoxyethanol in the presence of a base catalyst.

properties

IUPAC Name

2-(2-methylphenyl)-1-(2-phenoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-17-9-5-6-12-19(17)22-23-20-13-7-8-14-21(20)24(22)15-16-25-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMZFNUSLJDVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-phenoxyethyl)-2-(o-tolyl)-1H-benzo[d]imidazole

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